2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity
Preparation Methods
The synthesis of 2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid involves several steps. One common method includes the difluoromethylation of pyridine derivatives. This process can be achieved through various routes, including metal-catalyzed cross-coupling reactions and radical chemistry . The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents . Industrial production methods typically focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its ability to form hydrogen bonds, which can influence its binding to enzymes and receptors . This interaction can modulate the biological activity of the compound, making it a valuable tool in various applications.
Comparison with Similar Compounds
2-(Difluoromethyl)-3-fluoropyridine-5-carboxylic acid can be compared to other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
3-Fluoropyridine: Lacks the difluoromethyl group, making it less effective in certain applications.
2-(Difluoromethyl)-4-fluoropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of properties that can be fine-tuned for various applications.
Properties
Molecular Formula |
C7H4F3NO2 |
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Molecular Weight |
191.11 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
PVDMOURJVGZPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)C(=O)O |
Origin of Product |
United States |
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